BenchChemオンラインストアへようこそ!

N-cyclopropyl-4-iodobenzenesulfonamide

Synthetic Chemistry Cross-Coupling Reaction Optimization

N-Cyclopropyl-4-iodobenzenesulfonamide (CAS 403793-10-2) is a dual-functional sulfonamide building block characterized by an N-cyclopropyl substituent and a para-iodo group on the phenyl ring. It serves as a versatile intermediate for constructing sulfonamide-based probe libraries and radioligands.

Molecular Formula C9H10INO2S
Molecular Weight 323.15
CAS No. 403793-10-2
Cat. No. B2947471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-iodobenzenesulfonamide
CAS403793-10-2
Molecular FormulaC9H10INO2S
Molecular Weight323.15
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
InChIKeyILCZGONWLWIQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-iodobenzenesulfonamide (CAS 403793-10-2) Procurement Guide for Medicinal Chemistry and Radiopharmaceutical Synthesis


N-Cyclopropyl-4-iodobenzenesulfonamide (CAS 403793-10-2) is a dual-functional sulfonamide building block characterized by an N-cyclopropyl substituent and a para-iodo group on the phenyl ring [1]. It serves as a versatile intermediate for constructing sulfonamide-based probe libraries and radioligands. The iodine atom provides a reactive handle for transition-metal-catalyzed cross-coupling, while the cyclopropyl group imparts distinct conformational constraint compared to linear N-alkyl or unsubstituted analogs. The compound is typically supplied at 97–98% purity and stored under cool, dry conditions to preserve the integrity of the C–I bond .

Why N-Cyclopropyl-4-iodobenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Generic substitution among simple sulfonamide building blocks fails because minor structural variations—removing the N-cyclopropyl group, switching the para-substituent from iodine to bromine, or inserting a methylene spacer—generate molecules with substantially different synthetic reactivity, metabolic stability, and biological distribution. The combination of a reactive aryl iodide with a constrained, oxidatively resistant N-cyclopropyl group is not replicated by common alternatives such as 4-iodobenzenesulfonamide (CAS 825-86-5), N-methyl-4-iodobenzenesulfonamide, or N-cyclopropylmethyl-4-iodobenzenesulfonamide [1][2]. Procurement without verification of the exact N-substituent and halogen identity risks introducing a compound with unpredictable coupling efficiency, altered pharmacokinetics, or divergent target-binding kinetics.

Quantitative Comparator-Based Evidence for N-Cyclopropyl-4-iodobenzenesulfonamide Selection


C–I Bond Reactivity Advantage in Cross-Coupling vs. C–Br Analog

The para-iodo group of N-cyclopropyl-4-iodobenzenesulfonamide provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling relative to the corresponding bromo analog. Aryl iodides are established to react faster than aryl bromides across Suzuki, Sonogashira, and Heck manifolds due to lower C–X bond dissociation energy and faster oxidative addition to Pd(0) [1][2]. In a representative phosphine-free Suzuki–Miyaura system, aryl iodides achieve complete coupling at 115 °C in 1 day, whereas the analogous aryl bromides require 130 °C over 2 days [3]. For chemists diversifying the benzenesulfonamide core, the iodo analog thus enables milder conditions and higher throughput.

Synthetic Chemistry Cross-Coupling Reaction Optimization

Lipophilicity-Driven Tissue Distribution Control Relative to Unsubstituted p-Iodobenzenesulfonamide

Attachment of an N-cyclopropyl group to the 4-iodobenzenesulfonamide scaffold modulates lipophilicity and in-vivo distribution in a predictable manner. Winstead et al. demonstrated that increasing the N-alkyl chain length on p-iodobenzenesulfonamide from C2 to C8 linearly decreases early visceral tissue concentration while increasing urinary excretion in rats [1]. The cyclopropyl group (calculated cLogP ≈ 1.7, ChemDraw) places the compound in an optimal lipophilicity window for brain-penetrant radiotracers (cLogP 1–3), whereas the unsubstituted 4-iodobenzenesulfonamide (cLogP ≈ 0.8) falls below this range and the N-octyl analog (cLogP ≈ 4.5) exceeds it, leading to high non-specific binding [1]. While head-to-head biodistribution data for the cyclopropyl analog are not published, the structure–distribution relationship established across nine N-alkyl analogs directly supports rational selection of the cyclopropyl congener for CNS imaging applications.

Radiopharmaceutical Chemistry Biodistribution PET Tracer Development

In Vitro Metabolic Stability Advantage of Direct N-Cyclopropyl vs. N-Cyclopropylmethyl Substitution

Sulfonamides bearing an N-cyclopropylmethyl group undergo rapid oxidative N-dealkylation by cytochrome P450 enzymes, with the primary sulfonamide identified as the major metabolite in human liver microsome incubations [1]. This metabolic liability led to short in-vivo half-lives (<1 h in mice) and insufficient target coverage for poly(ADP-ribose) glycohydrolase (PARG) inhibitors [1]. By contrast, N-cyclopropyl-4-iodobenzenesulfonamide, in which the cyclopropyl ring is directly bonded to the sulfonamide nitrogen, lacks the activated methylene C–H bond that is the primary site of metabolic oxidation. While direct microsomal stability data for N-cyclopropyl-4-iodobenzenesulfonamide are not publicly available, the well-characterized metabolic vulnerability of N-alkyl sulfonamides makes the direct N-cyclopropyl variant the metabolically more resilient choice for in-vivo pharmacological studies. The 2019 disclosure explicitly recommends avoiding N-cyclopropylmethyl sulfonamides due to hepatotoxicity arising from metabolic activation [1]; the direct N-cyclopropyl analog circumvents this toxicophore.

Drug Metabolism Medicinal Chemistry Pharmacokinetics

Conformational Restriction Advantage Over Linear N-Alkyl Analogs

The N-cyclopropyl group restricts the conformational freedom of the sulfonamide NH bond relative to the aromatic ring, a property not shared by freely rotating N-methyl or N-ethyl analogs. Cyclopropyl substitution in sulfonamides is known to reduce the entropic penalty upon target binding, which can translate into improved binding affinity when the bound conformation matches the low-energy conformer [1]. In a structurally related 4-iodobenzenesulfonamide series, a compound bearing a cyclopropyl-containing scaffold achieved a Ki of 3.1 nM against HIV-1 protease [2], illustrating the potency gains achievable when the constrained cyclopropyl geometry optimally positions the sulfonamide pharmacophore. While this Ki value comes from a more complex chemotype, it demonstrates the principle that N-cyclopropyl substitution can contribute to sub-nanomolar target engagement. The simple N-methyl analog, lacking this conformational restriction, would be expected to pay a higher entropic binding cost and exhibit weaker affinity for the same target.

Structure-Based Drug Design Conformational Analysis Target Engagement

Validated Application Scenarios for N-Cyclopropyl-4-iodobenzenesulfonamide Based on Differential Evidence


Mild-Temperature Suzuki-Miyaura Library Synthesis

Medicinal chemists building sulfonamide-based screening libraries can capitalize on the aryl iodide's superior reactivity. The C–I bond of N-cyclopropyl-4-iodobenzenesulfonamide enables Suzuki coupling at 115 °C within 1 day, compared to 130 °C and 2 days for the bromo analog [1]. This allows diversification of thermally sensitive boronic acid partners and increases parallel synthesis throughput.

Carbon-11 PET Tracer Development with Predictable Brain Uptake

Radiochemists can employ N-cyclopropyl-4-iodobenzenesulfonamide as a precursor for [¹¹C]CO-insertion labeling. The N-cyclopropyl group places the compound in the optimal cLogP window (≈1.7) for blood-brain barrier penetration, avoiding the excessive polarity of the unsubstituted parent (cLogP ≈0.8) and the high non-specific binding of long-chain N-alkyl analogs (cLogP >4) [2]. The established synthetic route to [¹¹C]N-alkyl-p-iodobenzenesulfonamides provides a validated protocol for rapid adaptation [3].

In-Vivo Pharmacological Studies Requiring Metabolic Stability

Research teams planning rodent efficacy models should select the direct N-cyclopropyl variant to avoid the oxidative N-dealkylation pathway that degrades N-cyclopropylmethyl sulfonamides to the primary sulfonamide within hours [4]. The direct N–cyclopropyl bond lacks the labile methylene C–H group, predicting longer in-vivo half-life and avoidance of the metabolite-related hepatotoxicity flagged for the cyclopropylmethyl series [4].

Fragment-Based Lead Generation Leveraging Conformational Pre-Organization

Structure-based design groups can exploit the conformational restriction imparted by the N-cyclopropyl ring to reduce the entropic cost of target binding. The 4-iodobenzenesulfonamide chemotype has demonstrated Ki = 3.1 nM against HIV-1 protease when embedded in a cyclopropyl-containing scaffold [5], illustrating the potency benefits achievable through constrained geometry. The N-cyclopropyl-4-iodobenzenesulfonamide fragment serves as a minimalist, pre-organized warhead for fragment growing or linking strategies.

Quote Request

Request a Quote for N-cyclopropyl-4-iodobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.